Cas no 57689-16-4 (ethyl 6-methyl-3-oxoheptanoate)

Ethyl 6-methyl-3-oxoheptanoate is a versatile ester with applications in organic synthesis and fragrance formulation. Its structure features a keto group and a branched alkyl chain, making it a useful intermediate for producing fine chemicals and flavor compounds. The compound exhibits good stability and solubility in common organic solvents, facilitating its use in reactions such as condensation or reduction. Its mild, fruity aroma also makes it suitable for perfumery applications. The ester's balanced reactivity and functional group compatibility allow for efficient derivatization, enabling its incorporation into more complex molecular architectures. Proper handling requires standard laboratory precautions due to its organic nature.
ethyl 6-methyl-3-oxoheptanoate structure
57689-16-4 structure
Product Name:ethyl 6-methyl-3-oxoheptanoate
CAS No:57689-16-4
MF:C10H18O3
MW:186.248123645782
CID:344577
Update Time:2025-06-24

ethyl 6-methyl-3-oxoheptanoate Chemical and Physical Properties

Names and Identifiers

    • Heptanoic acid, 6-methyl-3-oxo-, ethyl ester
    • 6-METHYL-3-OXO-HEPTANOIC ACID ETHYL ESTER
    • Ethyl 6-methyl-3-oxoheptanoate
    • 6-Methyl-3-oxo-heptansaeure-aethylester
    • ethyl 3-oxo-6-methylheptanoate
    • ethyl 6-methyk-3-oxoheptanoate
    • ethyl 6-methyl-3-oxoheptanoate
    • Inchi: 1S/C10H18O3/c1-4-13-10(12)7-9(11)6-5-8(2)3/h8H,4-7H2,1-3H3
    • InChI Key: LLAQANOMMFENEZ-UHFFFAOYSA-N
    • SMILES: O=C(CC(=O)OCC)CCC(C)C

Computed Properties

  • Exact Mass: 186.12600
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 7

Experimental Properties

  • PSA: 43.37000
  • LogP: 1.94490

ethyl 6-methyl-3-oxoheptanoate Security Information

ethyl 6-methyl-3-oxoheptanoate Customs Data

  • HS CODE:2918300090
  • Customs Data:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

ethyl 6-methyl-3-oxoheptanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B441168-10mg
ethyl 6-methyl-3-oxoheptanoate
57689-16-4
10mg
$ 50.00 2022-06-01
TRC
B441168-50mg
ethyl 6-methyl-3-oxoheptanoate
57689-16-4
50mg
$ 160.00 2022-06-01
TRC
B441168-100mg
ethyl 6-methyl-3-oxoheptanoate
57689-16-4
100mg
$ 230.00 2022-06-01
Chemenu
CM313654-1g
Ethyl 6-methyl-3-oxoheptanoate
57689-16-4 95%
1g
$*** 2023-05-30
Chemenu
CM313654-5g
Ethyl 6-methyl-3-oxoheptanoate
57689-16-4 95%
5g
$*** 2023-05-30
eNovation Chemicals LLC
Y1244940-250mg
6-METHYL-3-OXO-HEPTANOIC ACID ETHYL ESTER
57689-16-4 95%
250mg
$275 2024-06-06
eNovation Chemicals LLC
Y1244940-1g
6-METHYL-3-OXO-HEPTANOIC ACID ETHYL ESTER
57689-16-4 95%
1g
$550 2024-06-06
Enamine
EN300-80237-0.05g
ethyl 6-methyl-3-oxoheptanoate
57689-16-4 95.0%
0.05g
$69.0 2025-03-21
Enamine
EN300-80237-0.1g
ethyl 6-methyl-3-oxoheptanoate
57689-16-4 95.0%
0.1g
$103.0 2025-03-21
Enamine
EN300-80237-0.25g
ethyl 6-methyl-3-oxoheptanoate
57689-16-4 95.0%
0.25g
$147.0 2025-03-21

Additional information on ethyl 6-methyl-3-oxoheptanoate

Recent Advances in the Application of Ethyl 6-methyl-3-oxoheptanoate (CAS: 57689-16-4) in Chemical Biology and Pharmaceutical Research

Ethyl 6-methyl-3-oxoheptanoate (CAS: 57689-16-4) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications in synthetic chemistry and drug development. This β-keto ester derivative is widely utilized as a key intermediate in the synthesis of various bioactive molecules, including pharmaceuticals, agrochemicals, and fragrances. Recent studies have highlighted its role in the construction of complex molecular architectures, particularly in the context of asymmetric synthesis and catalysis.

A notable advancement in the application of ethyl 6-methyl-3-oxoheptanoate is its use in the synthesis of chiral building blocks for drug candidates. Researchers have demonstrated its efficacy in enantioselective transformations, leveraging its β-keto ester functionality to achieve high stereocontrol. For instance, a 2023 study published in the Journal of Organic Chemistry reported the successful use of this compound in the asymmetric hydrogenation of β-keto esters, yielding optically active alcohols with excellent enantiomeric excess (ee > 95%). This breakthrough has significant implications for the production of chiral pharmaceuticals, where stereochemical purity is critical.

In addition to its synthetic utility, ethyl 6-methyl-3-oxoheptanoate has been investigated for its potential biological activities. Preliminary studies suggest that derivatives of this compound exhibit moderate antimicrobial and anti-inflammatory properties. A recent in vitro screening conducted by a European research consortium identified several ethyl 6-methyl-3-oxoheptanoate analogs with inhibitory activity against Gram-positive bacteria, including Staphylococcus aureus. These findings open new avenues for the development of novel antibacterial agents, particularly in the face of rising antibiotic resistance.

The compound's role in fragrance chemistry has also been explored. Due to its fruity and floral odor profile, ethyl 6-methyl-3-oxoheptanoate is increasingly used as a precursor in the synthesis of high-value aroma chemicals. A 2024 patent application by a leading fragrance company detailed an innovative enzymatic process for the large-scale production of this ester, highlighting its commercial potential in the flavor and fragrance industry.

From a mechanistic perspective, recent computational studies have shed light on the reactivity patterns of ethyl 6-methyl-3-oxoheptanoate. Density functional theory (DFT) calculations have provided insights into its preferred tautomeric forms and reactivity in various chemical environments. These theoretical investigations complement experimental findings and facilitate the rational design of new synthetic methodologies involving this compound.

Looking ahead, the versatility of ethyl 6-methyl-3-oxoheptanoate continues to inspire innovative applications across multiple disciplines. Ongoing research is exploring its potential in materials science, particularly in the development of bio-based polymers and functional materials. Furthermore, its role in medicinal chemistry is expected to expand as researchers uncover new structure-activity relationships among its derivatives.

In conclusion, ethyl 6-methyl-3-oxoheptanoate (CAS: 57689-16-4) represents a valuable chemical entity with diverse applications in pharmaceutical synthesis, biological research, and industrial chemistry. The recent advances discussed in this briefing underscore its importance as a building block in modern chemical research and its potential to contribute to future scientific and technological breakthroughs.

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.